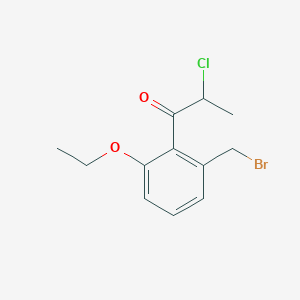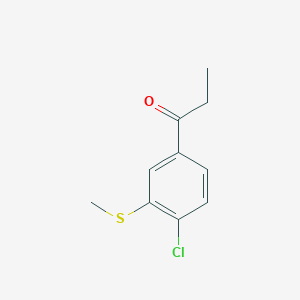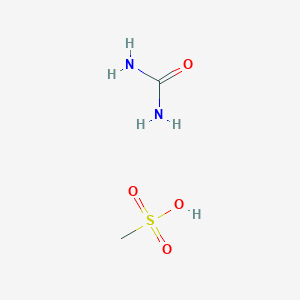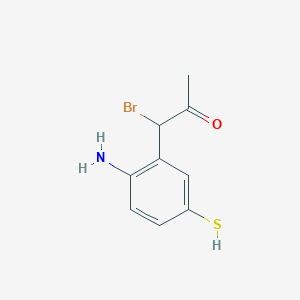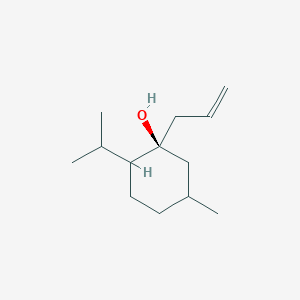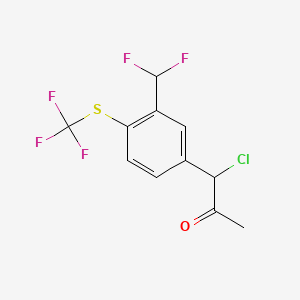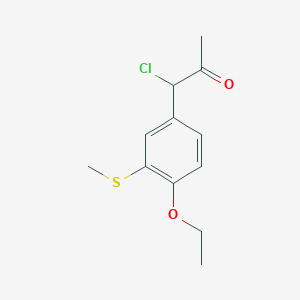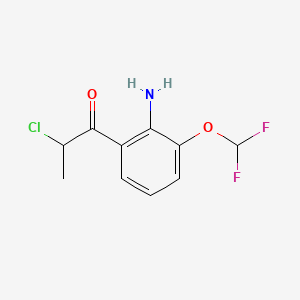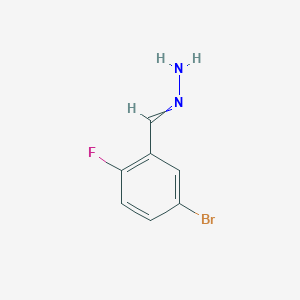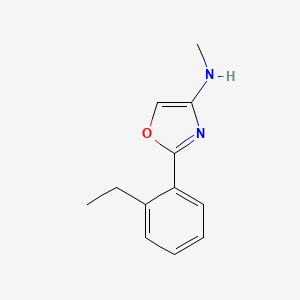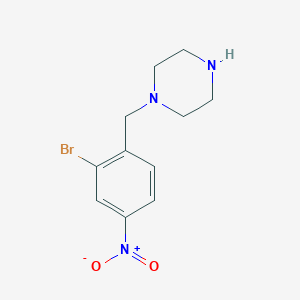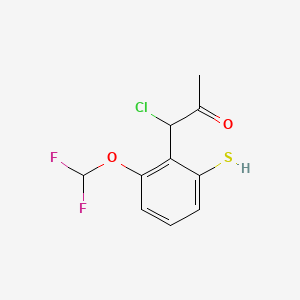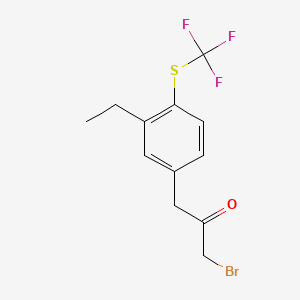
1-Bromo-3-(3-ethyl-4-(trifluoromethylthio)phenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-3-(3-ethyl-4-(trifluoromethylthio)phenyl)propan-2-one is an organic compound with the molecular formula C12H12BrF3OS This compound is characterized by the presence of a bromine atom, an ethyl group, and a trifluoromethylthio group attached to a phenyl ring, along with a propan-2-one moiety
Synthetic Routes and Reaction Conditions:
Bromination: The synthesis of this compound typically begins with the bromination of a suitable precursor
Substitution Reaction: The trifluoromethylthio group can be introduced through a substitution reaction, where a trifluoromethylthiol reagent reacts with the precursor compound.
Ketone Formation: The propan-2-one moiety is introduced through a ketone formation reaction, often involving the oxidation of an alcohol or the reaction of an aldehyde with a suitable reagent.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and substitution reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the bromine or ethyl group may be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the ketone moiety into an alcohol, altering the compound’s properties and reactivity.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium cyanide.
Major Products:
Oxidation Products: Corresponding oxides or carboxylic acids.
Reduction Products: Alcohol derivatives.
Substitution Products: Various substituted phenyl derivatives.
Scientific Research Applications
1-Bromo-3-(3-ethyl-4-(trifluoromethylthio)phenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The compound exerts its effects through various molecular interactions:
Molecular Targets: It can interact with enzymes, receptors, and other biomolecules, influencing their activity and function.
Pathways Involved: The trifluoromethylthio group can enhance the compound’s lipophilicity, affecting its distribution and interaction within biological systems. The bromine atom can participate in halogen bonding, influencing molecular recognition and binding.
Comparison with Similar Compounds
- 1-Bromo-3-(3-methyl-4-(trifluoromethylthio)phenyl)propan-2-one
- 1-Bromo-3-(3-ethyl-4-(trifluoromethylthio)phenyl)butan-2-one
- 1-Bromo-3-(3-ethyl-4-(trifluoromethylthio)phenyl)propan-1-one
Uniqueness: 1-Bromo-3-(3-ethyl-4-(trifluoromethylthio)phenyl)propan-2-one is unique due to the specific combination of functional groups, which imparts distinct chemical and physical properties. The presence of the trifluoromethylthio group enhances its lipophilicity and potential biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H12BrF3OS |
|---|---|
Molecular Weight |
341.19 g/mol |
IUPAC Name |
1-bromo-3-[3-ethyl-4-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C12H12BrF3OS/c1-2-9-5-8(6-10(17)7-13)3-4-11(9)18-12(14,15)16/h3-5H,2,6-7H2,1H3 |
InChI Key |
JXBPRAJOWRTRJU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)CC(=O)CBr)SC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


